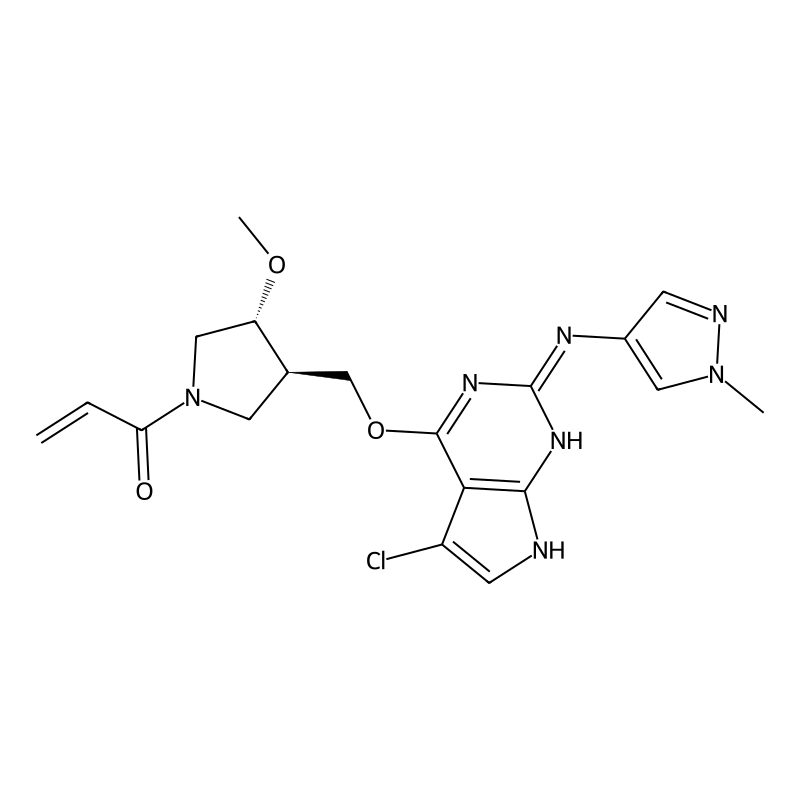

(3S,4S)-PF-06459988

Content Navigation

Research pain point: Need selective T790M inhibitor to dissect resistance; first-gen EGFR inhibitors are inactive. Solution: (3S,4S)-PF-06459988, a third-generation irreversible EGFR inhibitor with ~198-fold mutant selectivity over WT and an engineered low-reactivity acrylamide warhead. Key benefits: • Irreversibly inhibits mutant EGFR with low nanomolar potency, spares WT. • Critical (3S,4S) stereochemistry ensures consistent, reproducible target engagement. • Low off-target binding improves assay window and data reliability. Supplied with full QC documentation for immediate experimental use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(3S,4S)-PF-06459988 is a third-generation, orally bioavailable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its defining procurement characteristic is its high potency against EGFR variants containing the T790M gatekeeper mutation, which confers resistance to first-generation inhibitors, combined with significantly lower activity against wild-type (WT) EGFR. This selective activity profile makes it a specialized tool for investigating acquired resistance mechanisms in non-small-cell lung cancer (NSCLC) models and other contexts where precise targeting of mutant EGFR is required.

Research Fit

References

- [1] Vincent, P. W., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(4), 1594–1609.

- [2] Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[5-Chloro-2-(1-methyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxymethyl]-4-methoxy-pyrrolidin-1-yl}propenone (PF-06459988), A Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Cancer Research, 76(14_Supplement), Abstract nr 2516.

- [3] Planken, S., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry, 60(7), 3002-3019.

The precise (3S,4S) stereochemistry of PF-06459988 is critical for its specific binding and inhibitory activity. EGFR, like most biological targets, is chiral; using a racemic mixture or an alternative stereoisomer would introduce inactive or differentially active components, leading to unpredictable target engagement, reduced effective potency, and fundamentally irreproducible experimental results. Furthermore, substitution with first-generation EGFR inhibitors (e.g., erlotinib, gefitinib) is inappropriate for studying acquired resistance, as these compounds are largely ineffective against the T790M mutation that PF-06459988 is specifically designed to inhibit. Procuring the specified (3S,4S) isomer is therefore essential for any study requiring consistent and target-validated outcomes.

Substitution Risk

Active (3R,4R) enantiomer cannot serve as a chiral negative control; stereochemical identity determines assay interpretation.

Other EGFR inhibitors lack enantiomer-specific validation data and may not support stereochemical purity benchmarking.

Generic pyrrolopyrimidine analogs do not replicate the WT-sparing selectivity profile; scaffold substitution alters kinase selectivity context.

Mutant-Selective EGFR Inhibition

(3S,4S)-PF-06459988 demonstrates approximately 198-fold greater potency against cells expressing the drug-resistant L858R/T790M double mutant EGFR compared to cells expressing WT EGFR. This high selectivity index is a key differentiator from first-generation inhibitors, which potently inhibit WT EGFR and are associated with mechanism-based toxicities.

| Evidence Dimension | Cellular IC50 (EGFR Autophosphorylation) |

| Target Compound Data | 4 nM (in H1975 cells; L858R/T790M mutant) |

| Comparator Or Baseline | 790 nM (in A549 cells; WT EGFR) |

| Quantified Difference | ~198-fold selectivity for mutant vs. WT |

| Conditions | Cell-based assay measuring inhibition of EGFR autophosphorylation. |

This selectivity allows for the clear attribution of experimental results to the inhibition of mutant EGFR, minimizing confounding off-target effects from WT EGFR inhibition.

T790M Potency Over First-Generation Inhibitors

In a direct cellular comparison, (3S,4S)-PF-06459988 is over 2500-fold more potent than the first-generation inhibitor Erlotinib at inhibiting the proliferation of H1975 cells, which harbor the T790M resistance mutation. This demonstrates its utility as a tool compound specifically for research models where T790M-mediated resistance is the primary biological question.

| Evidence Dimension | Cellular IC50 (EGFR Autophosphorylation) |

| Target Compound Data | 4 nM |

| Comparator Or Baseline | Erlotinib: >10,000 nM |

| Quantified Difference | >2500-fold higher potency |

| Conditions | H1975 human lung adenocarcinoma cell line (L858R/T790M). |

This justifies procurement for any research on acquired resistance mechanisms, where first-generation compounds like erlotinib are ineffective and cannot be used.

Low Warhead Reactivity for Specificity

The electrophilic acrylamide 'warhead' of (3S,4S)-PF-06459988 was engineered for minimal intrinsic chemical reactivity, a key attribute for processability and experimental reproducibility. When measured in a glutathione buffer, its warhead is 24-fold less reactive than that of the earlier generation irreversible inhibitor, canertinib. This reduced reactivity minimizes the potential for non-specific covalent modification of off-target proteins.

| Evidence Dimension | Relative Half-Life (Warhead Reactivity) |

| Target Compound Data | 24 (relative to canertinib) |

| Comparator Or Baseline | Canertinib: 1 |

| Quantified Difference | 24-fold lower intrinsic reactivity |

| Conditions | Assay measuring half-life in glutathione buffer at pH 7.4. |

Lower reactivity improves stability in experimental media and reduces the risk of confounding data from non-specific covalent binding, ensuring observed effects are due to specific EGFR engagement.

Mutant EGFR Signaling in T790M+ Models

Due to its ~198-fold selectivity for mutant over WT EGFR, this compound is the correct choice for studies designed to dissect T790M-driven signaling cascades without the confounding cellular responses caused by broad EGFR inhibition.

Acquired TKI Resistance Models

The compound's high potency against T790M-mutant cells, where first-generation inhibitors are inactive, makes it an essential tool for validating resistance mechanisms and screening for therapies that can overcome them.

Covalent Inhibition & Target Occupancy Studies

The engineered low reactivity of the covalent warhead makes this a more reliable tool for studies where target-specific covalent modification is the desired outcome, reducing the risk of non-specific binding that can compromise data interpretation.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types

O4Si-4